3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic compound known for its unique molecular structure and diverse chemical properties. This compound has gained interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its structure includes multiple functional groups, such as oxazolidine and benzoxazole rings, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves a multi-step process:
Initial Synthesis of Benzoxazole Derivative: : This step involves the formation of the 2-oxobenzo[d]oxazole ring, often using cyclization reactions with appropriate starting materials such as substituted o-aminophenols and carboxylic acids.
Acetylation: : The benzoxazole derivative undergoes acetylation with acetic anhydride in the presence of a catalyst like pyridine, forming the acetylated intermediate.
Formation of Pyrrolidine Derivative: : This intermediate is then reacted with a suitable amine to introduce the pyrrolidin-3-yl group, creating a complex intermediate compound.
Cyclization and Oxazolidine Formation: : Finally, the compound undergoes cyclization reactions, facilitated by appropriate reagents and conditions, to form the oxazolidine-2,4-dione ring, completing the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the above synthetic steps, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield. Green chemistry principles, such as using less hazardous solvents and catalysts, may be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions with agents like lithium aluminum hydride can modify its functional groups, yielding reduced products.
Substitution: : The benzoxazole and oxazolidine rings allow for nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, and related oxidizing agents.
Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Halogens, alkylating agents, and nucleophiles in the presence of catalysts like Lewis acids.
Major Products
Oxidized Products: : Modifications primarily occur at the oxazolidine and benzoxazole rings.
Reduced Products: : Simplified structures with fewer oxygen-containing functional groups.
Substituted Products: : Various functional group substitutions on the benzoxazole and oxazolidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and polymers. Its reactivity allows for the creation of novel materials with specific properties.
Biology
Biologically, 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione may be used as a probe to study enzyme interactions and pathways involving oxazolidine and benzoxazole functional groups.
Medicine
In medicine, its unique structure is being explored for potential therapeutic applications, such as targeting specific biological pathways involved in diseases. Research is ongoing to evaluate its efficacy and safety.
Industry
Industrially, this compound finds applications in the production of advanced materials, pharmaceuticals, and agrochemicals due to its diverse reactivity and stability.
Mechanism of Action
The mechanism by which 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exerts its effects often involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxazolidine-2,4-dione
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)morpholin-3-yl)oxazolidine-2,4-dione
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
Uniqueness
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its specific arrangement of the oxazolidine, benzoxazole, and pyrrolidine rings. This arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for various applications.
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Properties
IUPAC Name |
3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c20-13(8-18-11-3-1-2-4-12(11)25-15(18)22)17-6-5-10(7-17)19-14(21)9-24-16(19)23/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCGBSYGGRLICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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